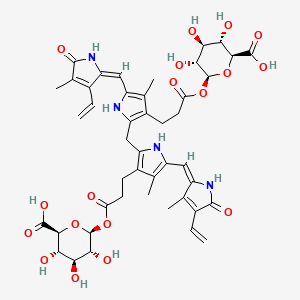

Bis(beta-glucosyluronic acid)bilirubin

Description

Properties

Molecular Formula |

C45H52N4O18 |

|---|---|

Molecular Weight |

936.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13+,27-14+/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1 |

InChI Key |

SCJLWMXOOYZBTH-SDXZDYKGSA-N |

SMILES |

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C/4\C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C/6\C(=C(C(=O)N6)C=C)C |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C |

Synonyms |

bilirubin diglucuronide |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Bis Beta Glucosyluronic Acid Bilirubin

Precursor Heme Catabolism: Enzymatic Steps Leading to Unconjugated Bilirubin (B190676)

The initial phase in the formation of bilirubin diglucuronide is the breakdown of heme, a process that occurs predominantly within the reticuloendothelial cells of the spleen, liver, and bone marrow. biologyinsights.comnih.gov This catabolic pathway involves two critical enzymatic reactions that convert the cyclic heme molecule into a linear, water-insoluble tetrapyrrole known as unconjugated bilirubin. nih.govyoutube.com

Heme Oxygenase-Mediated Heme Degradation

The catabolism of heme is initiated by the enzyme heme oxygenase (HO). wikipedia.org This microsomal enzyme catalyzes the oxidative cleavage of the alpha-methene bridge of the porphyrin ring in heme. nih.govebi.ac.uk This reaction consumes three molecules of oxygen and requires electrons, typically supplied by NADPH. wikipedia.orgkek.jp The process yields three products: a linear green tetrapyrrole called biliverdin (B22007), ferrous iron (Fe²⁺), and carbon monoxide (CO). kek.jppatsnap.com Heme oxygenase exists in two primary isoforms: HO-1, which is inducible by various stress factors, and HO-2, which is constitutively expressed and involved in normal physiological processes. kek.jppatsnap.com HO-1 is considered the rate-limiting enzyme in the production of bilirubin. nih.gov

Table 1: Heme Oxygenase Reaction

| Reactant | Enzyme | Products |

|---|

Biliverdin Reductase Activity in Bilirubin Formation

The second and final step in the formation of unconjugated bilirubin is catalyzed by the cytosolic enzyme biliverdin reductase (BVR). biologyinsights.comnih.gov This enzyme facilitates the reduction of the central methene bridge of the green biliverdin molecule, converting it into the yellow-orange pigment, bilirubin. biologyinsights.comwikipedia.org The reaction utilizes NADPH as a reducing agent. wikipedia.org The resulting bilirubin molecule, specifically the bilirubin IX-alpha-ZZ isomer, is highly lipophilic and insoluble in water due to extensive internal hydrogen bonding. nih.govpnas.org This insolubility necessitates its binding to albumin for transport in the blood plasma to the liver for further processing. youtube.comwikipedia.org

Table 2: Biliverdin Reductase Reaction

| Reactant | Enzyme | Products |

|---|

Glucuronidation Mechanism and Enzyme Kinetics

Upon reaching the liver, unconjugated bilirubin is taken up by hepatocytes, where it undergoes conjugation to increase its water solubility, a critical step for its excretion into bile. wikipedia.orgpharmaguideline.com This process, known as glucuronidation, involves the attachment of glucuronic acid molecules to the bilirubin.

Uridine (B1682114) Diphospho-Glucuronosyltransferase (UGT1A1) Activity and Isoforms

Glucuronidation of bilirubin is exclusively catalyzed by a specific enzyme located in the endoplasmic reticulum of liver cells: UDP-glucuronosyltransferase 1A1 (UGT1A1). medlineplus.govmedlineplus.govnih.gov This enzyme belongs to the UGT1A subfamily, which is encoded by the UGT1A gene complex. nih.govwikipedia.org This complex generates several UGT1A isoforms through the splicing of unique first exons to a set of common exons (2-5). nih.gov While different UGT1A isoforms metabolize a wide range of substrates, UGT1A1 is the only one capable of efficiently conjugating bilirubin. nih.govnih.gov The enzyme transfers a glucuronic acid moiety from the high-energy donor substrate, uridine diphosphate (B83284) glucuronic acid (UDPGA), to the propionic acid side chains of bilirubin. medlineplus.govmedlineplus.gov

Table 3: UGT1A1 Enzyme Profile

| Property | Description |

|---|---|

| Enzyme Name | UDP-glucuronosyltransferase 1A1 (Bilirubin-UGT) |

| Gene | UGT1A1 |

| Location | Endoplasmic Reticulum of Hepatocytes |

| Function | Catalyzes the transfer of glucuronic acid to bilirubin |

| Cofactor/Substrate | Uridine Diphosphate Glucuronic Acid (UDPGA) |

| Significance | Sole enzyme responsible for bilirubin conjugation |

Sequential Glucuronidation: Formation of Monoglucuronides and Diglucuronides

The conjugation of bilirubin by UGT1A1 is a sequential process. nih.govnih.gov In the first step, one molecule of glucuronic acid is attached to one of the two propionic acid side chains of bilirubin, forming bilirubin monoglucuronide. wikipedia.org This intermediate is more water-soluble than unconjugated bilirubin. wikipedia.org In the second step, UGT1A1 catalyzes the addition of a second glucuronic acid molecule to the remaining propionic acid side chain of the monoglucuronide, resulting in the formation of bis(beta-glucosyluronic acid)bilirubin, or bilirubin diglucuronide. nih.govnih.gov Bilirubin diglucuronide is highly water-soluble and is the predominant form of bilirubin excreted in bile, accounting for over 80% of the bilirubin in normal human bile. nih.govwikipedia.orgwikipedia.org

Table 4: Sequential Glucuronidation of Bilirubin

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Unconjugated Bilirubin | UGT1A1 | Bilirubin Monoglucuronide |

Substrate Specificity and Affinity of UGT1A1 for Bilirubin Conjugation

The UGT superfamily of enzymes exhibits broad and often overlapping substrate specificities for a variety of endogenous and exogenous compounds. nih.gov However, UGT1A1 demonstrates a high degree of specificity and is the sole enzyme responsible for the effective detoxification and elimination of bilirubin. nih.govnih.gov No other UGT isoform can compensate for a lack of UGT1A1 activity in bilirubin conjugation. nih.gov

Kinetic studies using recombinant human UGT1A1 have been conducted to determine the enzyme's affinity for bilirubin. Under carefully controlled assay conditions designed to measure the initial rates of reaction, the formation of total bilirubin glucuronides (mono- and diglucuronide) was found to follow Michaelis-Menten kinetics. nih.gov These studies have reported an apparent Michaelis constant (Km) of approximately 0.2 µM, indicating a high affinity of the UGT1A1 enzyme for its bilirubin substrate. nih.gov

Cellular Localization of Conjugation Machinery

The biotransformation of unconjugated bilirubin into its water-soluble form, this compound (bilirubin diglucuronide), is a critical metabolic process that occurs within a highly specialized cellular environment. The machinery responsible for this conjugation is precisely located within specific organelles of liver cells to ensure efficient detoxification and subsequent elimination.

Role of Hepatocytes in Glucuronidation

Hepatocytes, the primary parenchymal cells of the liver, are the exclusive site for the glucuronidation of bilirubin. nih.govmedlineplus.gov The process begins when unconjugated bilirubin, bound to albumin in the bloodstream, reaches the liver. wikipedia.orgyoutube.com Due to the highly permeable nature of the hepatic sinusoids, the albumin-bilirubin complex comes into close proximity with the surface of hepatocytes. nih.gov

The uptake of unconjugated bilirubin from the blood into the hepatocyte cytoplasm is a crucial first step. This transport across the sinusoidal membrane is facilitated by both passive diffusion and carrier-mediated endocytosis, involving transporters such as organic anion transporting polypeptides (OATPs). droracle.ainih.govresearchgate.net Once inside the hepatocyte, unconjugated bilirubin is bound by cytosolic proteins, notably glutathione (B108866) S-transferases (also known as ligandins), to increase its solubility and prevent its efflux back into the plasma. droracle.ainih.gov This binding also facilitates its transport from the cell membrane to the site of conjugation. nih.govresearchgate.net

The central role of the hepatocyte is to convert the lipophilic, and potentially toxic, unconjugated bilirubin into a water-soluble, non-toxic form that can be excreted. medlineplus.govwikipedia.org This transformation, known as conjugation, occurs within the endoplasmic reticulum of the hepatocyte. droracle.airesearchgate.net The resulting conjugated bilirubin, predominantly this compound, is then actively transported across the canalicular membrane of the hepatocyte into the bile, a rate-limiting step in bilirubin metabolism. nih.govmedscape.com This entire process, from uptake to conjugation and excretion, highlights the hepatocyte's indispensable role in bilirubin detoxification.

Microsomal Enzyme Systems Involved in Conjugation

The enzymatic conjugation of bilirubin takes place within the microsomal fraction of the hepatocyte, which is composed of fragments of the endoplasmic reticulum (ER). pnas.orgnews-medical.net These membranes house the critical enzyme system responsible for glucuronidation.

The key enzyme in this pathway is Uridine 5'-diphospho-glucuronosyltransferase (UGT), a family of membrane-bound enzymes. pnas.orgwikipedia.org The specific isoform responsible for bilirubin conjugation is UDP-glucuronosyltransferase 1A1 (UGT1A1), which is considered the sole enzyme for this reaction. nih.govmedlineplus.govnih.gov UGT1A1 is embedded within the membrane of the endoplasmic reticulum, where it catalyzes the transfer of a glucuronic acid moiety from the activated sugar donor, UDP-glucuronic acid (UDPGA), to the propionic acid side chains of bilirubin. nih.govwikipedia.orgpnas.org

The formation of this compound is a two-step process:

Formation of Bilirubin Monoglucuronide: UGT1A1 first catalyzes the addition of one molecule of glucuronic acid to bilirubin, forming bilirubin monoglucuronide. droracle.aimedscape.comnih.gov

Formation of Bilirubin Diglucuronide: Subsequently, a second molecule of glucuronic acid is added. This can be catalyzed by UGT1A1 or by a separate enzyme known as bilirubin glucuronoside glucuronosyltransferase (a dismutase), which converts two molecules of bilirubin monoglucuronide into one molecule of this compound and one molecule of unconjugated bilirubin. nih.govnih.gov

The localization of UGT1A1 within the ER membrane is vital for its function, as the membrane environment influences its catalytic activity. pnas.orgnih.gov Studies have shown that the cytoplasmic-facing membrane of the ER is a bilirubin-enriched space, facilitating the enzyme's access to its substrate. nih.gov This precise subcellular organization ensures the efficient and sequential conjugation of bilirubin, preparing it for its final excretion from the body.

Data Tables

Table 1: Key Enzymes and Proteins in Bilirubin Conjugation

| Enzyme/Protein | Cellular Location | Function |

|---|---|---|

| Organic Anion Transporting Polypeptides (OATPs) | Sinusoidal membrane of hepatocytes | Mediate the uptake of unconjugated bilirubin from the blood into the liver cells. droracle.ainih.gov |

| Glutathione S-transferases (Ligandins) | Cytosol of hepatocytes | Bind to unconjugated bilirubin, facilitating its intracellular transport to the endoplasmic reticulum. droracle.ainih.gov |

| UDP-glucuronosyltransferase 1A1 (UGT1A1) | Endoplasmic Reticulum (Microsomes) | Catalyzes the transfer of glucuronic acid to bilirubin, forming both bilirubin monoglucuronide and bilirubin diglucuronide. nih.govpnas.org |

| Bilirubin glucuronoside glucuronosyltransferase | Endoplasmic Reticulum (Microsomes) | Catalyzes the dismutation of two molecules of bilirubin monoglucuronide to form one molecule of bilirubin diglucuronide and one of unconjugated bilirubin. nih.gov |

| Multidrug resistance-associated protein 2 (MRP2) | Canalicular membrane of hepatocytes | Transports conjugated bilirubin (mono- and diglucuronide) from the hepatocyte into the bile. nih.govnih.gov |

Metabolic Flux and Transport Dynamics of Bis Beta Glucosyluronic Acid Bilirubin

Hepatic Uptake Mechanisms of Unconjugated Bilirubin (B190676) for Subsequent Conjugation

The journey begins with unconjugated bilirubin (UCB), a lipophilic and potentially toxic molecule, which is transported in the bloodstream bound to albumin. Upon reaching the liver sinusoids, the albumin-bilirubin complex dissociates, allowing UCB to enter hepatocytes for conjugation. This uptake is accomplished through a combination of mechanisms.

Passive Diffusion: As a lipophilic substance, UCB can traverse the hepatocyte's basolateral membrane via passive diffusion, driven by a concentration gradient. wikipedia.orgnih.gov This process is non-saturable and does not require energy. nih.gov

Carrier-Mediated Transport: Evidence also points to a saturable, carrier-mediated transport system, especially at lower physiological concentrations of UCB. youtube.com While the exact transporters for unconjugated bilirubin have been a subject of debate, members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3 (encoded by the SLCO1B1 and SLCO1B3 genes), are believed to be involved. nih.gov However, their primary role may be in the reuptake of conjugated bilirubin that has returned to the sinusoidal space, with their contribution to the initial uptake of UCB still under investigation. nih.govtandfonline.com

The uptake process is highly efficient, ensuring that the vast majority of bilirubin produced is cleared from the circulation for detoxification.

Intrahepatic Trafficking and Storage of Bilirubin Precursors

Once inside the hepatocyte, unconjugated bilirubin must be safely transported to the site of conjugation, the endoplasmic reticulum, while being prevented from passively diffusing back into the bloodstream or exerting toxic effects on cellular components. This is achieved by binding to cytosolic proteins.

The primary binding protein is ligandin , which is a member of the glutathione (B108866) S-transferase (GST) family, specifically GST B. medicinenet.commdpi.com This binding serves two crucial functions:

Sequestration: It effectively traps UCB within the cytoplasm, creating a concentration gradient that favors further uptake from the plasma and minimizes efflux. nih.gov

Transport: Ligandin facilitates the transport of UCB from the sinusoidal membrane to the microsomal membrane of the endoplasmic reticulum, where the conjugation enzymes are located. mdpi.com

Studies have characterized the binding dynamics, revealing that ligandin possesses high-affinity sites for bilirubin, ensuring efficient intracellular handling before its metabolic conversion. wikipedia.orgrose-hulman.edu

Active Transport of Bis(beta-glucosyluronic acid)bilirubin

After conjugation in the endoplasmic reticulum, the now water-soluble this compound is transported out of the hepatocyte and into the bile. This is the rate-limiting step in bilirubin excretion and is an active, energy-dependent process. nih.gov

The primary transporter responsible for the secretion of this compound from the hepatocyte into the bile canaliculus is the Multidrug Resistance-Associated Protein 2 (MRP2) , also known as ABCC2. mdpi.comnih.govtandfonline.com MRP2 is an ATP-binding cassette (ABC) transporter located on the apical (canalicular) membrane of the hepatocyte. mdpi.comnih.gov It functions as an ATP-dependent efflux pump, actively transporting a wide range of organic anions, with high affinity for both bilirubin monoglucuronide and diglucuronide. nih.gov Genetic deficiencies in MRP2 lead to Dubin-Johnson syndrome, a condition characterized by the inability to secrete conjugated bilirubin into the bile, resulting in conjugated hyperbilirubinemia. nih.govtandfonline.com

The efflux of this compound into the bile canaliculi is a primary active transport process. MRP2 utilizes the energy derived from ATP hydrolysis to move its substrates against a steep concentration gradient, which can be as high as 1:1000 from hepatocyte to bile. nih.govresearchgate.net This ensures the unidirectional and efficient flow of conjugated bilirubin out of the liver. researchgate.net Studies using canalicular membrane vesicles have confirmed that this transport is ATP-dependent and is absent in models of MRP2 deficiency. researchgate.net

Under conditions of impaired biliary excretion (cholestasis) or MRP2 deficiency, another transporter, MRP3 (ABCC3) , which is located on the basolateral membrane, can become upregulated. mdpi.comnih.gov MRP3 transports bilirubin glucuronides back into the sinusoidal blood, providing an alternative route for elimination via the kidneys. mdpi.comnih.gov

Interactive Data Table: Key Transporters in Bilirubin Metabolism

| Transporter | Gene | Location | Substrate(s) | Function |

| OATP1B1 | SLCO1B1 | Basolateral | Unconjugated & Conjugated Bilirubin | Hepatic uptake from blood |

| OATP1B3 | SLCO1B3 | Basolateral | Unconjugated & Conjugated Bilirubin | Hepatic uptake from blood |

| MRP2 | ABCC2 | Apical (Canalicular) | This compound | Primary active transport into bile |

| MRP3 | ABCC3 | Basolateral | This compound | Efflux back to blood (in cholestasis) |

Enterohepatic Circulation and Reabsorption Processes

Once secreted into the bile and delivered to the small intestine, this compound is not reabsorbed due to its large size and water-soluble nature. nih.govnih.gov Its fate is determined by the microbial flora of the distal ileum and colon. nih.gov

The process involves two main steps:

Deconjugation: Intestinal bacteria, particularly strains like Clostridium and Bacteroides, produce enzymes called β-glucuronidases. mdpi.com These enzymes hydrolyze the glucuronic acid moieties from this compound, releasing unconjugated bilirubin. nih.gov

Reduction: The unconjugated bilirubin is then sequentially reduced by other bacterial enzymes (bilirubin reductase) into a series of colorless tetrapyrroles known as urobilinogens . nih.govyoutube.com

A portion of the urobilinogen (B88839) formed in the gut (around 10-20%) is reabsorbed into the portal circulation and returns to the liver, a process known as enterohepatic circulation. wikipedia.orgyoutube.commedicinenet.com Most of this reabsorbed urobilinogen is taken up by the liver and re-excreted into the bile. A small fraction escapes hepatic uptake, enters the systemic circulation, and is filtered by the kidneys for excretion in the urine, where it is oxidized to the yellow pigment urobilin. wikipedia.orgmedicinenet.com The majority of urobilinogen (80-90%) remains in the colon, where it is oxidized by gut bacteria to stercobilin, the pigment that gives feces its characteristic brown color. youtube.commedicinenet.comstudy.com

Kinetic Modeling of Bilirubin Transport and Metabolism in Biological Systems

To understand the complex dynamics of bilirubin metabolism, researchers employ kinetic and mathematical models. These models help to quantify the rates of transport and conversion between different physiological compartments and can simulate the effects of disease.

Multicompartmental models are frequently used to describe the kinetics of bilirubin in the body. nih.govjci.org A common approach involves modeling the body as a system of interconnected compartments, typically including:

Plasma (bloodstream)

Hepatocytes (liver)

Extrahepatic/extravascular tissues

These models use a series of differential equations to describe the flux of both unconjugated and conjugated bilirubin between these compartments. tandfonline.comtandfonline.com Key parameters in these models include rates of bilirubin production, hepatic uptake clearance, conjugation rates, and biliary excretion rates. tandfonline.comnih.gov

For instance, a pharmacokinetic model might quantify the following fluxes (J):

J_uptake: Rate of UCB moving from plasma to hepatocyte, potentially mediated by OATPs.

J_conjugation: Rate of UCB conversion to its glucuronides within the hepatocyte.

J_biliary: Rate of conjugated bilirubin excretion into bile via MRP2.

J_reflux: Rate of conjugated bilirubin moving from hepatocyte back to plasma via MRP3.

J_reuptake: Rate of conjugated bilirubin re-entering the hepatocyte from plasma via OATPs.

Data Table: Parameters from a Sample Kinetic Model tandfonline.com

| Parameter | Description | Typical Value (Normal State) |

| M | Total bilirubin production rate | 250 mg/day |

| Cl_R | Renal clearance of conjugated bilirubin | 12 dL/day |

| UBp | Normal plasma unconjugated bilirubin | 0.35 mg/dL |

| CBp | Normal plasma conjugated bilirubin | 0.012 mg/dL |

These models have been successfully applied to simulate various pathological conditions, such as Gilbert's syndrome (impaired conjugation), Dubin-Johnson syndrome (impaired biliary excretion), and Rotor syndrome (impaired hepatic reuptake), by altering the specific rate constants associated with the defective step. tandfonline.comnih.gov Such systems pharmacology approaches are crucial for differentiating between drug-induced hepatotoxicity and benign inhibition of specific bilirubin transporters. nih.govresearchgate.net

Structural Elucidation and Conformational Analysis of Bis Beta Glucosyluronic Acid Bilirubin

Tetrapyrrolic Backbone Structure and its Modifications

Bis(beta-glucosyluronic acid)bilirubin, also known as bilirubin (B190676) diglucuronide, is a metabolic product derived from bilirubin. The fundamental framework of this compound is the tetrapyrrolic backbone of bilirubin, a linear open-chain molecule composed of four pyrrole-like rings. wikipedia.org This backbone originates from the oxidative cleavage of the porphyrin ring in heme, which yields biliverdin (B22007), subsequently reduced to form bilirubin. wikipedia.orgrsc.org

The predominant isomer in mammals is bilirubin IXα, which arises from the highly regioselective cleavage at the α-methene bridge of heme. rsc.org This specific isomer possesses two propionic acid side chains located on the central pyrrole (B145914) rings (at carbons C8 and C12). nih.gov These side chains are the sites of modification in the formation of this compound.

The modification process, known as glucuronidation, involves the enzymatic conjugation of bilirubin with two molecules of glucuronic acid. wikipedia.orgwikipedia.org This reaction, catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), converts the lipophilic bilirubin into its water-soluble, excretable form. nih.govyoutube.com The result is the formation of an ester linkage between the carboxyl groups of bilirubin's propionic acid side chains and the glucuronic acid moieties. nih.gov

Stereochemistry of Glucuronic Acid Linkages: Beta-Anomeric Configuration

The stereochemistry of the linkage between glucuronic acid and the bilirubin backbone is highly specific. The conjugation reaction results in the formation of an ester glycoside with a β-anomeric configuration. nih.gov This means the substituent at the anomeric carbon (C-1) of the glucuronic acid molecule is oriented in the "up" or beta position relative to the plane of the sugar ring.

Enzymatic hydrolysis tests have confirmed the β-D-configuration of the glucuronic acid moiety and its attachment at the C-1 position to the carboxyl groups of bilirubin. nih.gov This specific stereochemical arrangement is dictated by the active site of the UGT1A1 enzyme, which facilitates the transfer of the glucuronosyl group from the donor molecule, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the bilirubin substrate. nih.gov The resulting compound is precisely named bis(β-D-glucosyluronic acid)bilirubin.

Conformational Preferences and Intramolecular Hydrogen Bonding

Unconjugated bilirubin (bilirubin IXα) is notoriously insoluble in water at physiological pH, a property explained by its unique three-dimensional conformation. mhmedical.com It adopts a folded, "ridge-tile" structure stabilized by a robust network of six intramolecular hydrogen bonds. rsc.orgobgynkey.comresearchgate.net The carboxyl groups of the two propionic acid side chains fold inward to form hydrogen bonds with the nitrogen and oxygen atoms of the pyrrole rings on the opposite half of the molecule. mhmedical.com This compact, folded conformation effectively buries the polar functional groups, presenting a nonpolar, lipophilic surface to the aqueous environment. mhmedical.comobgynkey.com

Isomeric Forms and their Relative Abundance in Biological Samples

Several types of isomerism are relevant to this compound. The parent molecule, bilirubin, is almost exclusively the IXα isomer in mammals due to the specific action of heme oxygenase. rsc.org This bilirubin IXα naturally exists as the Z,Z geometric isomer at the double bonds of the two outer methene bridges. wikipedia.org

During metabolism, the glucuronidation process can create positional isomers. The first glucuronic acid molecule can be attached to either the C8 or the C12 propionic acid side chain, resulting in two distinct isomers of bilirubin monoglucuronide. nih.gov A second glucuronidation step then leads to the formation of bilirubin diglucuronide. nih.gov

In biological fluids, bilirubin exists as a mixture of unconjugated bilirubin, bilirubin monoglucuronide (BMG), and bilirubin diglucuronide (BDG). Analysis of normal human bile reveals that bilirubin diglucuronide is the predominant form, accounting for a significant majority of the total bilirubin pigments.

| Bilirubin Conjugate | Relative Abundance in Normal Bile |

| Bilirubin Diglucuronide (BDG) | ~80% - 98% |

| Bilirubin Monoglucuronide (BMG) | ~2% - 20% |

| Unconjugated Bilirubin | < 1% - 4% |

| (Data synthesized from sources nih.govwikipedia.orgnih.govmedscape.com) |

Under certain pathological conditions, such as extrahepatic cholestasis, other isomers can appear. These include isomers where the glucuronyl residue is attached to the C2, C3, or C4 positions of the glucuronic acid itself, in contrast to the normal C1-isomer. nih.gov

Impact of Glucuronidation on Molecular Geometry

The conjugation of bilirubin with two glucuronic acid molecules induces a profound transformation in its molecular geometry. This change is the key to its biological function as an excretable waste product.

Unconjugated bilirubin maintains a tightly folded, ridge-tile geometry stabilized by extensive intramolecular hydrogen bonding. rsc.orgmhmedical.com This conformation shields its polar carboxyl and amide groups from water, rendering the molecule lipophilic and poorly soluble.

Glucuronidation directly attacks the lynchpin of this structure: the propionic acid side chains. By esterifying these groups with bulky, hydrophilic glucuronic acid moieties, the internal hydrogen bonds are broken. wikipedia.org This disruption prevents the molecule from folding upon itself. The resulting geometry of this compound is more open and extended compared to its unconjugated precursor. researchgate.net This conformational change exposes the polar functional groups of the tetrapyrrole backbone and adds the highly polar glucuronic acid groups, transforming the molecule from a lipophilic, internally-satisfied structure to a hydrophilic, water-soluble compound ready for excretion into the bile. wikipedia.org

Analytical Methodologies for Isolation and Quantification of Bis Beta Glucosyluronic Acid Bilirubin

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of bilirubin (B190676) conjugates from unconjugated bilirubin and other bile components, allowing for precise quantification and profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detailed analysis of bilirubin species. Reverse-phase HPLC methods, in particular, have been extensively developed to separate unconjugated bilirubin (UCB), bilirubin monoglucuronide (BMG), and bilirubin diglucuronide (BDG). nih.gov These methods typically utilize a C18 column and a gradient elution system involving a buffer and an organic solvent, such as methanol (B129727). The separation is based on the polarity of the molecules, with the more polar diglucuronide eluting earlier than the monoglucuronide and the nonpolar unconjugated bilirubin. nih.gov

The precision of HPLC allows for the resolution of various bilirubin conjugates, providing a detailed profile of bile pigments. For instance, a study on normal human bile reported the following concentrations for different bilirubin species, showcasing the quantitative power of HPLC in distinguishing between the glucuronidated forms. nih.gov

Table 1: Concentration of Bilirubin Species in Normal Human Bile as Determined by HPLC

| Bilirubin Species | Median Concentration (μmol/L) | Concentration Range (μmol/L) |

|---|---|---|

| Bilirubin Diglucuronide (BDG) | 632 | 512-861 |

| Bilirubin Monoglucuronide (BMG) | 113 | 70-175 |

This table presents data on the concentration of different forms of bilirubin found in the bile of healthy individuals, as measured by HPLC. nih.gov

Research has demonstrated that factors such as the pH and molarity of the mobile phase can be adjusted to optimize the separation of these conjugates. researchgate.net The development of simplified and rapid HPLC methods, with analysis times of around 25 minutes, has facilitated the routine and accurate determination of bilirubin fractions in biological samples like plasma and bile. nih.govresearchgate.net

For highly sensitive and specific identification and quantification of bis(beta-glucosyluronic acid)bilirubin, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of liquid chromatography with the precise mass detection of mass spectrometry, allowing for the unambiguous identification of bilirubin and its glucuronides. plos.orgnih.gov LC-MS/MS methods have been developed that can detect bilirubin glucuronides at concentrations as low as the nanomolar range. nih.govresearchgate.net

A key advantage of LC-MS/MS is its ability to directly measure the molecular species of bilirubin conjugates without the need for derivatization or the use of correction factors that are sometimes necessary in other methods. nih.gov In a typical LC-MS/MS analysis, the different bilirubin species are first separated on a chromatographic column (e.g., a BEH-C18 column) and then ionized and detected by the mass spectrometer. Specific ionic transitions are monitored for each compound to ensure accurate quantification. plos.orgnih.gov

Table 2: LC-MS/MS Parameters for the Identification of Bilirubin Species

| Compound | Ionic Transition (m/z) | Retention Time (min) |

|---|---|---|

| Bilirubin Diglucuronide (BDG) | 937.3 > 299.5 | 3.98 |

| Bilirubin Monoglucuronide (BMG) | 761.3 > 475.3 | 4.11 |

| Unconjugated Bilirubin (UCB) | 585.4 > 299.2 | 5.97 |

This interactive table details the specific mass-to-charge ratio (m/z) transitions and chromatographic retention times used to identify and quantify bilirubin and its conjugates by LC-MS/MS. plos.orgnih.gov

The application of LC-MS/MS has been particularly valuable in studying the kinetics of bilirubin glucuronidation in vitro, using systems such as human liver microsomes. nih.govresearchgate.net

For the preparative isolation and purification of this compound, size-exclusion and adsorption chromatography techniques are employed. These methods are crucial for obtaining pure standards for research and for the development and validation of other analytical methods. hplc.eu

Size-exclusion chromatography, often using materials like Sephadex LH-20, separates molecules based on their size. This has been successfully used to separate bilirubin diglucuronide from the smaller monoglucuronide and unconjugated bilirubin. hplc.eu

Adsorption chromatography, on the other hand, separates compounds based on their differential adsorption to a stationary phase. Anion-exchange resins have been utilized in bilirubin adsorption columns. made-in-china.combaihemedical.eu The separation mechanism relies on the electrostatic interaction between the negatively charged carboxyl groups of the bilirubin glucuronides and the positively charged functional groups of the resin. made-in-china.combaihemedical.eu These techniques can be scaled up to produce milligram quantities of purified bilirubin conjugates from sources like bile. nih.gov

Spectrophotometric and Colorimetric Detection Principles

Spectrophotometric and colorimetric methods are widely used for the routine quantification of bilirubin in clinical laboratories, offering simplicity and speed.

The most traditional method for bilirubin measurement is the diazo reaction, first described by Ehrlich and later modified by van den Bergh, Jendrassik, and Gróf. nih.govumin.jp This method is based on the reaction of bilirubin with a diazotized sulfanilic acid to form a colored product, azobilirubin, which can be quantified spectrophotometrically. nih.goveclinpath.com

A key aspect of the diazo reaction is its differential reactivity with conjugated and unconjugated bilirubin. This compound, being water-soluble, reacts directly and rapidly with the diazo reagent in an aqueous medium. This fraction is often referred to as "direct bilirubin." nih.govwikipedia.org In contrast, unconjugated bilirubin, which is water-insoluble and bound to albumin, requires the addition of an "accelerator" (such as methanol or caffeine) to disrupt its internal hydrogen bonds and allow it to react with the diazo reagent. eclinpath.comwikipedia.org

Therefore, the diazo reaction provides a means to estimate the concentration of conjugated bilirubin specifically by measuring the "direct" fraction. However, it is important to note that a small percentage of unconjugated bilirubin may also react directly, and the term "direct bilirubin" is an approximation of the conjugated bilirubin concentration. nih.gov The specificity of the reaction for conjugated forms like this compound can also be influenced by the pH and composition of the reaction medium. umin.jp

While traditional diazo methods are well-established, advancements in direct spectrophotometry have led to improved methods for bilirubin quantification. These modern approaches aim to overcome some of the limitations of older techniques, such as interference from hemolysis and other pigments. oup.com

Newer spectrophotometric methods often involve measuring absorbance at multiple wavelengths. By using specific algorithms, these systems can differentiate the absorbance of various bilirubin forms (unconjugated, conjugated, and delta-bilirubin) from that of interfering substances like hemoglobin. nih.gov This multi-wavelength approach enhances the accuracy of total and conjugated bilirubin measurements, providing results that correlate well with those obtained by HPLC. nih.govresearchgate.net

Furthermore, enzymatic methods have been developed that utilize bilirubin oxidase. This enzyme catalyzes the oxidation of bilirubin to biliverdin (B22007), leading to a decrease in absorbance at around 450 nm. The specificity of the enzyme for different bilirubin species can vary with pH, allowing for the differential measurement of conjugated and total bilirubin. d-nb.info These advanced spectrophotometric and enzymatic methods represent a significant improvement in the routine clinical analysis of bilirubin glucuronides.

Sample Preparation Strategies for Conjugated Bilirubin Analysis

The accuracy of quantifying this compound, also known as bilirubin diglucuronide (BDG), and other conjugated bilirubins is highly dependent on meticulous sample preparation. Given the inherent instability of these molecules, strategies to ensure their integrity from collection to analysis are paramount.

Extraction and Derivatization Procedures

Effective isolation of bilirubin conjugates from complex biological matrices like serum, plasma, or bile is the first critical step in analysis. The choice of method depends on the sample type and the subsequent analytical technique.

Extraction: Liquid-liquid extraction is a common procedure for separating unconjugated bilirubin (UCB), bilirubin monoglucuronide (BMG), and BDG from human serum, particularly before analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govsemanticscholar.org For isolation from bile, a more complex approach involving affinity chromatography over albumin agarose, followed by reverse-phase adsorption chromatography, has been successfully employed to yield pure preparations of BMG and BDG. nih.gov

Derivatization: To overcome the instability of native bilirubin conjugates and improve their chromatographic properties, derivatization is often employed.

Alkaline Methanolysis: This technique converts the glucuronide conjugates into their corresponding, more stable mono- and di-methyl esters. nih.gov This process allows for the separation and quantification of the original bilirubin fractions using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). nih.goviosrjournals.org

Diazotization: The classic approach involves reacting bilirubin conjugates with a diazo reagent, such as diazotized sulfanilic acid or ethyl anthranilate, to form stable, colored azopigments. hplc.eumedscape.com These derivatives can then be separated and quantified. The bilirubin diglucuronide preparation, for instance, yields exclusively the delta ethyl anthranilate azopigment. nih.gov

Stability Considerations in Sample Handling and Storage

This compound and other bilirubin species are notoriously labile, necessitating strict protocols for sample handling and storage to prevent their degradation. hplc.eu The primary factors affecting stability are exposure to light and temperature.

Photosensitivity: Bilirubin is a photosensitive molecule that undergoes both isomerization and oxidation when exposed to visible light. nih.govwikipedia.org This photodegradation leads to a significant decrease in measured bilirubin values. nih.govchildrensmn.org Consequently, protecting specimens from light at all stages, including collection, transport, and storage, is a critical requirement. testcatalog.orgyorkhospitals.nhs.uk This can be achieved by using amber-colored tubes or wrapping tubes in aluminum foil. researchgate.net

Temperature and Time: The stability of conjugated bilirubin is also highly dependent on temperature. While there may be a slow rate of hydrolysis of glucuronide esters at room temperature, stability increases significantly at lower temperatures. nih.gov For routine clinical analysis, it is recommended that samples be centrifuged within two hours of collection. testcatalog.org If analysis is delayed, proper storage is crucial.

Below is a data table summarizing the stability of conjugated bilirubin under various storage conditions based on published research findings.

Table 1: Stability of Conjugated Bilirubin in Serum/Plasma Samples

| Storage Condition | Duration | Stability Notes | Citation(s) |

|---|---|---|---|

| Room Temperature (15-25°C) | Up to 2 hours | Samples should be analyzed promptly. | childrensmn.org |

| Room Temperature (15-25°C) | 2 days | Stable if protected from light. | yorkhospitals.nhs.uk |

| Room Temperature (22°C) | Up to 8 hours | No significant effect on results when left unprotected from light in a normal lab environment. | nih.gov |

| Refrigerated (2-8°C) | 7 days | Stable when protected from light. | testcatalog.org |

Comparative Analysis of Different Quantification Methods

A variety of analytical methods are available for the quantification of this compound. These techniques range from traditional colorimetric assays to advanced chromatographic and electrophoretic methods, each with distinct principles, advantages, and limitations.

High-Performance Liquid Chromatography (HPLC): HPLC-based methods are considered reliable alternatives to routine assays for the separation and quantification of all four bilirubin fractions: unconjugated bilirubin, bilirubin monoglucuronide, bilirubin diglucuronide, and delta-bilirubin. tandfonline.comtandfonline.com Reverse-phase HPLC is a facile and sensitive method for the analytical separation of biliary bile pigments. hplc.eu These methods provide a high degree of accuracy and are valuable for diagnostic purposes, though they can be challenged by the lack of commercially available standards. tandfonline.comtandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has emerged as a powerful tool for the quantification and characterization of bilirubin metabolites. nih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the accurate identification and quantification of bilirubin and its glucuronides, including BDG, even at very low concentrations. nih.govnih.govrsc.org Its ability to distinguish between different molecular species makes it a superior method for detailed metabolic studies. semanticscholar.orgplos.org

Capillary Electrophoresis (CE): CE is a promising technique that requires only a small sample volume and provides rapid and highly efficient separation of bilirubin species. nih.gov This method separates analytes in a submillimeter diameter capillary under the influence of an electric field. wikipedia.org It is particularly useful for separating free bilirubin from its albumin-bound complex and offers complete automation and high throughput. nih.govtrivitron.com

Diazo-based Colorimetric Methods: These are the conventional methods used in most clinical laboratories, based on the van den Bergh reaction with diazotized sulfanilic acid. medscape.comresearchgate.net Methods like the Jendrassik-Grof and Malloy-Evelyn procedures measure "direct" bilirubin, which is an approximation of conjugated bilirubin. testcatalog.orgaimdrjournal.com While widely used, these methods can lack precision and specificity, sometimes overestimating conjugated bilirubin at low levels and underestimating it at high concentrations. iosrjournals.orgmedscape.com

The following interactive table provides a comparative overview of these quantification methods.

Table 2: Comparative Analysis of Quantification Methods for this compound

| Method | Principle | Advantages | Limitations | Citation(s) |

|---|---|---|---|---|

| HPLC | Chromatographic separation based on polarity, followed by spectrophotometric detection. | Reliable and accurate separation of all four bilirubin fractions. | Can be challenged by the lack of commercial standards; longer analysis time compared to routine methods. | hplc.eutandfonline.comtandfonline.com |

| LC-MS/MS | Chromatographic separation followed by mass analysis of ions based on their mass-to-charge ratio. | High sensitivity, specificity, and accuracy; can distinguish between different glucuronides. | Higher equipment cost and complexity. | nih.govrsc.orgplos.org |

| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of ions in a capillary under an electric field. | Rapid analysis, small sample volume, high separation efficiency, and automation. | Potential for interference from other serum components. | nih.govtrivitron.comnih.gov |

| Diazo Methods | Colorimetric reaction of bilirubin with diazotized sulfanilic acid to form a colored azopigment. | Widely available, automated, and low cost. | Lack of specificity; can be inaccurate at very low or high concentrations; interference from other substances. | iosrjournals.orgmedscape.comaimdrjournal.com |

Biochemical Functions and Roles of Bis Beta Glucosyluronic Acid Bilirubin

Facilitation of Bilirubin (B190676) Elimination and Detoxification Pathways

The conversion of unconjugated bilirubin to Bis(beta-glucosyluronic acid)bilirubin is paramount for its efficient removal from the body. Unconjugated bilirubin is lipophilic and therefore has low solubility in water, making it difficult to excrete. The process of glucuronidation, which attaches two glucuronic acid molecules to bilirubin, dramatically increases its water solubility. nih.govwikipedia.org This biochemical modification is a key detoxification mechanism. nih.gov

The conjugation is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), located in the endoplasmic reticulum of hepatocytes. nih.gov This enzymatic reaction transforms the hydrophobic bilirubin into a hydrophilic conjugate. wikipedia.org The increased water solubility of this compound allows for its active transport against a significant concentration gradient from the hepatocytes into the bile canaliculi. nih.gov This crucial transport step is primarily mediated by the multidrug resistance-associated protein 2 (MRP2), an ATP-dependent efflux pump located on the apical membrane of the hepatocyte. nih.govnih.gov Once in the bile, this compound is transported to the small intestine for eventual elimination in the feces. britannica.com

Under normal physiological conditions, this compound is the predominant form of bilirubin in the bile. nih.gov However, in situations of excessive bilirubin production where the conjugation system is overwhelmed, a higher proportion of bilirubin monoglucuronide may be formed. nih.gov

Antioxidant Properties of Bilirubin Conjugates in Cellular Contexts

While the antioxidant properties of unconjugated bilirubin are well-established, the direct antioxidant role of its conjugated forms, such as this compound, is more nuanced. Unconjugated bilirubin is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting lipids from peroxidation. pnas.orgnih.gov

The primary antioxidant mechanism of bilirubin involves a redox cycle. Bilirubin can donate a hydrogen atom to quench free radicals, becoming oxidized to biliverdin (B22007) in the process. pnas.org Biliverdin is then rapidly reduced back to bilirubin by the enzyme biliverdin reductase. mdpi.com This cyclical process allows for the regeneration of bilirubin, amplifying its antioxidant capacity.

Research suggests that conjugated bilirubin can also participate in antioxidant activities, specifically in scavenging hypochlorous acid (HOCl), a potent oxidizing agent produced by myeloperoxidase in neutrophils. tandfonline.com Studies have shown that conjugated bilirubin can protect proteins like α1-antiprotease from inactivation by HOCl. tandfonline.com However, it does not appear to react as readily with other ROS like superoxide or hydrogen peroxide. tandfonline.com

The interaction of bilirubin with ROS is complex and can be context-dependent. At physiological concentrations, bilirubin acts as a cytoprotector by neutralizing ROS. pnas.org However, at very high concentrations, unconjugated bilirubin can have pro-oxidant effects and induce oxidative stress. nih.gov

Conjugated bilirubin has been shown to inhibit the luminol-enhanced chemiluminescence response of stimulated human polymorphonuclear leukocytes, a process dependent on ROS. tandfonline.com This suggests an interaction with ROS, particularly with the myeloperoxidase-H₂O₂-chloride system, leading to the scavenging of HOCl. tandfonline.com

Participation in Enterohepatic Cycling of Heme Metabolites

This compound plays a central role in the enterohepatic circulation of heme metabolites. After its excretion into the bile and subsequent passage into the duodenum, conjugated bilirubin is not reabsorbed by the intestinal lining. wikipedia.org In the distal ileum and colon, it is metabolized by the gut microbiota. nih.gov

The first step in this intestinal metabolism is deconjugation, where bacterial enzymes, specifically β-glucuronidases, remove the glucuronic acid moieties, converting this compound back to unconjugated bilirubin. nih.gov This unconjugated bilirubin can then be reabsorbed to a certain extent through the intestinal wall and enter the portal circulation, returning to the liver. cuni.cz

The majority of the unconjugated bilirubin in the colon is further metabolized by anaerobic bacteria. A key enzyme in this process, recently identified as bilirubin reductase, reduces bilirubin to urobilinogen (B88839). nih.govscioverleaf.org A portion of this urobilinogen is reabsorbed from the intestine and enters the enterohepatic circulation. teachmephysiology.com Most of the reabsorbed urobilinogen is taken up by the liver and re-excreted into the bile, while a small fraction is excreted by the kidneys in the urine. teachmephysiology.com The urobilinogen remaining in the colon is oxidized to stercobilin, which gives feces its characteristic brown color. teachmephysiology.com

Interactions with Other Biomolecules and Transport Proteins

The transport and disposition of this compound involve specific interactions with several transport proteins. As mentioned, its primary route of elimination from the liver is via the MRP2 transporter into the bile. nih.gov

Under certain pathophysiological conditions, such as cholestasis or when MRP2 is deficient, another transporter, the multidrug resistance-associated protein 3 (MRP3), which is located on the basolateral (sinusoidal) membrane of the hepatocyte, can transport this compound out of the liver and back into the bloodstream. nih.govnih.gov This can lead to conjugated hyperbilirubinemia.

Furthermore, organic anion transporting polypeptides (OATP1B1 and OATP1B3), located on the sinusoidal membrane of hepatocytes, are responsible for the reuptake of conjugated bilirubin from the blood back into the liver. frontiersin.orgresearchgate.net This mechanism is important for clearing conjugated bilirubin that may have entered the systemic circulation.

Data Tables

Table 1: Key Proteins in the Transport of this compound

| Protein | Gene | Location | Function |

| UDP-glucuronosyltransferase 1A1 (UGT1A1) | UGT1A1 | Endoplasmic Reticulum of Hepatocytes | Catalyzes the conjugation of bilirubin with glucuronic acid. nih.gov |

| Multidrug Resistance-Associated Protein 2 (MRP2) | ABCC2 | Apical (Canalicular) Membrane of Hepatocytes | Primary transporter for the excretion of this compound into the bile. nih.govnih.gov |

| Multidrug Resistance-Associated Protein 3 (MRP3) | ABCC3 | Basolateral (Sinusoidal) Membrane of Hepatocytes | Transports this compound from the hepatocyte back into the blood, particularly in cholestatic conditions. nih.govnih.gov |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | SLCO1B1 | Basolateral (Sinusoidal) Membrane of Hepatocytes | Mediates the reuptake of conjugated bilirubin from the blood into the liver. frontiersin.orgresearchgate.net |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | SLCO1B3 | Basolateral (Sinusoidal) Membrane of Hepatocytes | Mediates the reuptake of conjugated bilirubin from the blood into the liver. frontiersin.orgresearchgate.net |

Genetic and Regulatory Aspects of Bilirubin Conjugation

Genetic Polymorphisms Affecting UGT1A1 Activity

Genetic variations within the UGT1A1 gene are a major determinant of an individual's capacity to conjugate bilirubin (B190676). These polymorphisms can lead to reduced enzyme activity, which in turn affects the formation of bilirubin glucuronides. nih.gov Gilbert's syndrome, a condition characterized by mild, unconjugated hyperbilirubinemia, is a prominent example of how genetic variants in UGT1A1 can manifest clinically. wikipedia.org The reduced glucuronidation activity in Gilbert's syndrome is typically around 70-80% lower than normal. wikipedia.org

Several key polymorphisms have been identified that significantly impact UGT1A1 function:

Promoter Variations: The most well-studied polymorphism is in the TATA box of the UGT1A1 promoter. The wild-type allele, designated UGT1A11, contains six thymine-adenine (TA) repeats. A common variant, known as UGT1A128, features a seventh (TA) repeat, resulting in the A(TA)7TAA configuration. nih.govaacrjournals.org This extended repeat sequence leads to reduced transcription of the gene and, consequently, lower UGT1A1 enzyme levels and decreased bilirubin conjugation. aacrjournals.org Individuals homozygous for the UGT1A1*28 allele often present with Gilbert's syndrome. researchgate.net

Coding Region Mutations: Missense mutations within the coding sequence of the UGT1A1 gene can also impair enzyme activity. One of the most significant is the Gly71Arg (G71R) variant (c.211G>A), also known as UGT1A1*6. nih.govnih.gov This variant is particularly prevalent in East Asian populations and is a known risk factor for neonatal hyperbilirubinemia. nih.gov An in vitro study confirmed that the G71R mutation decreases UGT1A1 enzymatic activity, leading to a moderate delay in bilirubin elimination. nih.gov Other variants have also been identified and linked to varying degrees of hyperbilirubinemia. nih.govresearchgate.net

The presence of these genetic polymorphisms, either alone or in combination, can significantly affect bilirubin levels and are considered genetic risk factors for developing unconjugated hyperbilirubinemia. nih.gov

Table 1: Key Genetic Polymorphisms in UGT1A1 and their Functional Impact

| Polymorphism | Other Names | Location | Functional Effect | Associated Conditions |

|---|---|---|---|---|

| A(TA)7TAA | UGT1A1*28 | Promoter (TATA Box) | Reduced gene transcription, leading to lower enzyme levels. aacrjournals.org | Gilbert's Syndrome, Neonatal Hyperbilirubinemia. nih.govresearchgate.net |

| c.211G>A | Gly71Arg, G71R, UGT1A1*6 | Exon 1 | Decreased UGT1A1 enzymatic activity. nih.gov | Gilbert's Syndrome, Neonatal Hyperbilirubinemia. nih.govnih.gov |

Transcriptional Regulation of UGT1A1 Gene Expression by Nuclear Receptors

The expression of the UGT1A1 gene is not static; it is actively regulated at the transcriptional level by a group of proteins known as nuclear receptors. These ligand-activated transcription factors can bind to specific DNA sequences, called hormone response elements, in the promoter region of the UGT1A1 gene to enhance or suppress its expression. researchgate.net This regulatory mechanism allows the body to respond to various endogenous and exogenous stimuli.

Several nuclear receptors play a crucial role in modulating UGT1A1 transcription:

Constitutive Androstane Receptor (CAR): CAR is a key regulator of xenobiotic-metabolizing enzymes, including UGT1A1. aacrjournals.orgnih.gov It can be activated by a variety of compounds, such as phenobarbital. Upon activation, CAR binds to a phenobarbital-responsive enhancer module (PBREM) located in the distal promoter region of the UGT1A1 gene, leading to increased transcription. doi.org

Pregnane X Receptor (PXR): Similar to CAR, PXR is activated by a wide range of foreign compounds and some endogenous molecules. aacrjournals.orgnih.gov Activated PXR also binds to the enhancer region of the UGT1A1 gene, stimulating its expression. doi.org

Glucocorticoid Receptor (GR): The GR, when activated by glucocorticoids like dexamethasone, can enhance the CAR/PXR-mediated induction of UGT1A1. nih.govdoi.org Studies have identified glucocorticoid response elements (GREs) near the CAR/PXR binding site in the UGT1A1 promoter. nih.gov Activated GR appears to work synergistically with CAR and PXR, often requiring co-activator proteins like the glucocorticoid receptor-interacting protein 1 (GRIP1), to achieve maximal induction of the gene. doi.orgnih.gov

Aryl Hydrocarbon Receptor (AHR): The AHR is another nuclear receptor that has been implicated in the regulation of UGT1A1 expression, contributing to the complex network controlling bilirubin metabolism. researchgate.net

This intricate system of nuclear receptor-mediated regulation is vital for adapting the body's bilirubin conjugating capacity in response to chemical exposures and physiological changes. nih.gov

Table 2: Nuclear Receptors Regulating UGT1A1 Gene Expression

| Nuclear Receptor | Abbreviation | Activating Ligands (Examples) | Function |

|---|---|---|---|

| Constitutive Androstane Receptor | CAR | Phenobarbital, certain drugs. doi.org | Induces UGT1A1 transcription via the PBREM. aacrjournals.orgdoi.org |

| Pregnane X Receptor | PXR | Rifampicin, hyperforin, various xenobiotics. aacrjournals.orgdoi.org | Induces UGT1A1 transcription. aacrjournals.orgdoi.org |

| Glucocorticoid Receptor | GR | Dexamethasone, endogenous glucocorticoids. doi.orgnih.gov | Enhances CAR/PXR-mediated induction of UGT1A1. nih.govdoi.org |

Influence of Genetic Variations on Conjugate Ratios (Mono- vs. Di-glucuronides)

The conjugation of bilirubin is a two-step process catalyzed by UGT1A1 within the endoplasmic reticulum of hepatocytes. wikipedia.org

First, one molecule of glucuronic acid is transferred to one of the propionic acid side chains of bilirubin, forming bilirubin monoglucuronide. wikipedia.orgnih.gov

Next, a second glucuronic acid molecule is attached to the other propionic acid side chain, converting bilirubin monoglucuronide into bilirubin diglucuronide (bis(beta-glucosyluronic acid)bilirubin). nih.gov

Under normal physiological conditions, bilirubin diglucuronide is the predominant conjugate excreted in the bile, with the ratio of mono- to di-conjugated forms being approximately 1:4. nih.gov However, this ratio is not fixed and can be significantly influenced by both the bilirubin load and the functional capacity of the UGT1A1 enzyme. nih.govnih.gov

Genetic variations that reduce UGT1A1 activity, such as the UGT1A1*28 promoter polymorphism, can disrupt the efficiency of this two-step process. When enzyme activity is compromised, the conversion of bilirubin monoglucuronide to diglucuronide may become a rate-limiting step. This leads to an accumulation of the intermediate, bilirubin monoglucuronide, and its subsequent excretion in bile. nih.gov Consequently, individuals with genetically impaired UGT1A1 function or those experiencing conditions of high bilirubin production (e.g., hemolysis) exhibit a significantly increased proportion of bilirubin monoglucuronide in their bile compared to the diconjugated form. nih.govnih.gov

Epigenetic Modulation of Conjugation Enzyme Activity

Beyond the fixed genetic code, epigenetic modifications provide a dynamic layer of control over gene expression. These mechanisms can alter the accessibility of the UGT1A1 gene to the transcriptional machinery without changing the underlying DNA sequence. d-nb.infonih.gov Epigenetic regulation is crucial for tissue-specific expression and can contribute to the wide interindividual variability observed in UGT1A1 activity. nih.govresearchgate.net

The primary epigenetic mechanisms influencing UGT1A1 activity are:

DNA Methylation: The addition of a methyl group to cytosine bases in DNA, particularly in CpG-rich regions (CpG islands) within a gene's promoter, is a common mechanism for gene silencing. nih.gov Studies have shown that the UGT1A1 promoter can be subject to methylation. Aberrant hypermethylation of specific CpG sites in the UGT1A1 promoter has been observed in certain cancer cells, leading to the repression of gene expression. nih.gov Conversely, hypomethylation is associated with higher UGT1A1 expression. nih.gov Research in healthy human liver tissue suggests that the methylation status of specific CpG sites in the UGT1A1 promoter can account for a significant portion of the variability in both UGT1A1 protein content and bilirubin glucuronidation activity. researchgate.net

Histone Modification: Histones are proteins that package DNA into a compact structure called chromatin. Chemical modifications to these proteins, such as methylation and acetylation, can alter chromatin structure, making genes more or less accessible for transcription. nih.gov For instance, high expression of UGT1A1 in the adult liver has been associated with the presence of H3K4me2, a marker of transcriptional activation. d-nb.info Histone modifications can work in concert with DNA methylation to fine-tune the expression of UGT1A1. nih.govmdpi.com

These epigenetic factors can be influenced by environmental factors, developmental stages, and disease states, adding another level of complexity to the regulation of bilirubin conjugation. d-nb.infonih.gov

Table 3: Epigenetic Mechanisms Modulating UGT1A1 Activity

| Epigenetic Mechanism | Description | Effect on UGT1A1 |

|---|---|---|

| DNA Methylation | Addition of methyl groups to CpG sites in the gene promoter. nih.gov | Hypermethylation: Silences gene expression, leading to reduced enzyme activity. nih.govHypomethylation: Associated with active gene expression. nih.gov |

Degradation and Further Metabolism of Bis Beta Glucosyluronic Acid Bilirubin

Deconjugation by Beta-Glucuronidase in the Intestinal Lumen

Once Bis(beta-glucosyluronic acid)bilirubin reaches the distal ileum and colon, it encounters a dense population of anaerobic bacteria. nih.gov A critical initial step in its metabolism is deconjugation, a process catalyzed by beta-glucuronidase enzymes produced by the gut microbiota. nih.govnews-medical.net These enzymes hydrolyze the glucuronic acid moieties from the bilirubin (B190676) molecule, reverting it to its unconjugated, water-insoluble form. nih.govnih.gov This deconjugation is significant because unconjugated bilirubin can be reabsorbed by the intestinal epithelial cells and returned to the liver, a process known as enterohepatic circulation. aap.orgaap.org While normal enterohepatic circulation of bilirubin is minimal, it can become more pronounced in situations like bowel obstruction or in newborns, potentially contributing to jaundice. aap.orgaap.org

Microbial Metabolism in the Gut Microbiota

The unconjugated bilirubin, now present in the intestinal lumen, is further metabolized by the gut microbiota. These microbial transformations are essential for converting the pigment into excretable products that give urine and feces their characteristic colors. wikipedia.org

For many years, the specific enzyme responsible for the reduction of bilirubin to urobilinogen (B88839) remained unidentified. Recent research has identified a novel gut microbial enzyme, Bilirubin Reductase (BilR), as the key catalyst in this crucial step. nih.govbohrium.comnih.gov BilR is predominantly encoded by species within the Firmicutes phylum of bacteria. bohrium.comnih.gov This enzyme reduces the central double bond of the bilirubin molecule to form the colorless compound urobilinogen. wikipedia.orgwikipedia.org The discovery of BilR has provided significant insight into the gut-liver axis and its role in maintaining bilirubin homeostasis. nih.govbohrium.com Studies have shown that BilR is a common feature in the microbiome of healthy adults but is less prevalent in neonates and individuals with inflammatory bowel disease (IBD), which may correlate with impaired bilirubin metabolism in these groups. nih.govnews-medical.net

| Finding | Description | Significance |

|---|---|---|

| Enzyme Identification | A novel enzyme, BilR, was identified as the catalyst for the reduction of bilirubin to urobilinogen. nih.govbohrium.comnih.gov | Fills a long-standing gap in the understanding of the heme degradation pathway. nih.gov |

| Microbial Source | BilR is predominantly encoded by bacteria belonging to the Firmicutes phylum, such as Clostridium species. nih.govbohrium.com | Highlights the specific role of certain gut bacteria in bilirubin metabolism. |

| Prevalence in Humans | The gene for BilR is nearly ubiquitous in the gut microbiome of healthy adults but shows decreased prevalence in newborns and patients with Inflammatory Bowel Disease (IBD). nih.govnews-medical.net | Suggests a link between the absence of this enzyme and conditions like neonatal jaundice and IBD-associated inflammation. nih.govresearchgate.net |

Urobilinogen, the product of BilR activity, is the precursor to the final excretory products. nih.gov A portion of the urobilinogen is further reduced by intestinal bacteria to form stercobilinogen. wikipedia.orgwikipedia.org Both urobilinogen and stercobilinogen are colorless. However, upon exposure to air (oxidation), they are converted into their colored counterparts. wikipedia.org

Stercobilin : Stercobilinogen remaining in the colon is oxidized to stercobilin, which is the pigment responsible for the characteristic brown color of feces. wikipedia.orgyoutube.comstudy.com

Urobilin : A fraction of urobilinogen is reabsorbed from the intestine into the portal circulation. medscape.comyoutube.com While most of this is taken up by the liver and re-excreted into the bile, a small amount enters the systemic circulation and is filtered by the kidneys. wikipedia.orgwikipedia.org In the urine, urobilinogen is oxidized to urobilin, which contributes to the yellow color of urine. wikipedia.orgyoutube.comstudy.com

| Precursor | Final Product | Location of Formation | Excretion Route | Color Contribution |

|---|---|---|---|---|

| Urobilinogen | Urobilin | Kidneys/Urine (via oxidation) wikipedia.org | Urine youtube.com | Yellow color of urine youtube.comstudy.com |

| Stercobilinogen | Stercobilin | Colon (via oxidation) wikipedia.orgwikipedia.org | Feces youtube.com | Brown color of feces youtube.comstudy.com |

Hepatic Deconjugation and Re-circulation Mechanisms

As mentioned, a portion of the bilirubin metabolites can be reabsorbed from the intestine and returned to the liver, a process known as enterohepatic circulation. nih.govmedscape.com This cycle involves:

Deconjugation of this compound in the intestine by bacterial beta-glucuronidases. aap.org

Reabsorption of the resulting unconjugated bilirubin across the intestinal wall into the portal circulation. nih.govaap.org

Uptake of the unconjugated bilirubin by hepatocytes in the liver.

Re-conjugation within the liver to form this compound again, which is then re-secreted into the bile. youtube.com

Additionally, a fraction of the urobilinogen produced in the gut is also reabsorbed into the portal vein. wikipedia.org Most of this reabsorbed urobilinogen is efficiently cleared by the liver and re-excreted into the bile, completing another facet of enterohepatic circulation. medscape.comtaylorandfrancis.com

Pathways of Conjugated Bilirubin Excretion via Renal Systems

Under normal physiological conditions, only trace amounts of bilirubin are excreted by the kidneys, as unconjugated bilirubin is tightly bound to albumin and is not filtered by the glomerulus. nih.gov However, this compound is water-soluble and can be filtered by the kidneys if its concentration in the blood becomes elevated. study.com The presence of conjugated bilirubin in the urine (bilirubinuria) is therefore typically indicative of hepatobiliary disease, where the normal excretory route into the bile is impaired. study.comnih.gov

When conjugated bilirubin levels rise in the plasma, the portion not bound to protein can be filtered by the glomeruli. portlandpress.com Studies in isolated perfused rat kidneys have shown that this filtered conjugated bilirubin is then substantially reabsorbed by the renal tubules. portlandpress.com The small amount of urobilinogen that escapes hepatic clearance after being reabsorbed from the gut is also excreted by the kidneys, contributing to the normal color of urine. wikipedia.orgmedscape.com Thus, the renal system serves as an alternative, albeit minor, excretory pathway for bilirubin metabolites, which becomes more significant in pathological states of conjugated hyperbilirubinemia. rmit.edu.au

Advanced Research Perspectives and Future Directions in Bis Beta Glucosyluronic Acid Bilirubin Studies

Investigation of Novel Enzymatic Pathways in Conjugation or Degradation

The canonical pathway for bilirubin (B190676) conjugation involves a two-step process catalyzed by the microsomal enzyme UGT1A1, which sequentially adds two glucuronic acid moieties to the propionic acid side chains of bilirubin, forming bilirubin monoglucuronide and then bis(beta-glucosyluronic acid)bilirubin. nih.govnih.gov However, research has identified alternative and supplementary enzymatic activities that contribute to the formation and subsequent degradation of bilirubin conjugates.

One significant finding is the existence of a non-UGT1A1 pathway for the formation of this compound. Studies in rats have demonstrated that an enzyme concentrated in liver plasma membrane fractions can catalyze the conversion of two molecules of bilirubin monoglucuronide into one molecule of this compound and one molecule of unconjugated bilirubin. nih.govresearchgate.net This process, known as transglucuronidation or dismutation, suggests that the final step of conjugation may occur at the liver cell surface membrane, potentially playing a role in the transport of glucuronides from the liver into the bile. nih.govresearchgate.net

Once excreted into the intestine, this compound undergoes extensive degradation by the gut microbiota. In the distal ileum and colon, bacterial enzymes are solely responsible for the deconjugation and subsequent reduction of bilirubin. nih.govmedscape.comnih.gov A key enzyme recently identified as responsible for the reduction of bilirubin to urobilinogen (B88839) is Bilirubin Reductase (BilR), found predominantly in Firmicutes bacteria. nih.gov This bacterial action is crucial, as the resulting products, urobilinogens, are largely excreted in feces, preventing the reabsorption of potentially toxic unconjugated bilirubin. nih.govwikipedia.orgteachmephysiology.com A small fraction of urobilinogen is reabsorbed and enters the enterohepatic circulation, where it can be re-excreted by the liver or kidneys. wikipedia.orgmedscape.com

| Enzyme/Process | Location | Substrate(s) | Product(s) | Significance |

| UDP-glucuronosyltransferase 1A1 (UGT1A1) | Liver (microsomes) | Unconjugated Bilirubin, UDP-glucuronic acid | Bilirubin monoglucuronide, this compound | Primary pathway for bilirubin conjugation. nih.govnih.gov |

| Transglucuronidation/Dismutation | Liver (plasma membrane) | Bilirubin monoglucuronide (2 molecules) | This compound, Unconjugated Bilirubin | Alternative pathway for diglucuronide formation. nih.govresearchgate.net |

| Bacterial β-glucuronidases | Distal Ileum / Colon | This compound | Unconjugated Bilirubin, Glucuronic acid | Initiates degradation in the gut. nih.gov |

| Bilirubin Reductase (BilR) | Colon (Gut Microbiota) | Unconjugated Bilirubin | Urobilinogen | Critical step for elimination via feces and urine. nih.gov |

Development of Advanced Spectroscopic and Structural Biology Techniques for Real-Time Analysis

Understanding the dynamic interactions of this compound requires sophisticated analytical methods. Advanced spectroscopic and structural biology techniques are enabling researchers to study these molecules with greater precision.

Spectroscopic methods are crucial for characterizing bilirubin and its conjugates. Difference spectrophotometry and fluorescence spectroscopy have been employed to study the binding of bilirubin to transport proteins like ligandin. nih.gov These studies reveal that protein binding induces a specific, rigid conformation in the bilirubin molecule. nih.gov Direct absorbance spectroscopy, utilizing the Beer-Lambert Law with light from monochromatic laser diodes, has been developed as a method to rapidly determine bilirubin concentrations in samples, which is vital for clinical diagnostics of conditions like neonatal jaundice. ucf.edu

Furthermore, computational spectroscopy, particularly Time-Dependent Density Functional Theory (TD-DFT), has been used to calculate the excited states of bilirubin. researchgate.netnih.gov These calculations help interpret experimental spectra and understand the molecule's photoisomerization behavior, which is the basis for phototherapy in jaundiced infants. wikipedia.orgresearchgate.net The fluorescence properties of bilirubin are sensitive to its microenvironment and can be exploited as a marker of liver function. researchgate.net

In the realm of structural biology, X-ray crystallography has provided atomic-level insights into how bilirubin isomers interact with transport proteins. For instance, the crystal structure of human serum albumin (HSA) in complex with a bilirubin isomer revealed the precise binding pocket, clarifying how this crucial transport protein carries bilirubin in the bloodstream. researchgate.net

Computational Modeling of Conjugation Reactions and Transport Processes

Computational modeling has emerged as a powerful tool for integrating complex biological data and simulating the kinetics of bilirubin metabolism. These models can help elucidate the mechanisms of drug-induced hyperbilirubinemia and differentiate between hepatotoxicity and benign inhibition of specific enzymes or transporters. nih.gov

Physiologically based pharmacokinetic (PBPK) models have been successfully constructed to describe the disposition of bilirubin. nih.gov By incorporating in vitro data on enzyme and transporter inhibition, these models can accurately predict the effects of drugs on bilirubin levels in both humans and animal models. nih.gov For example, such a model correctly predicted that the drug indinavir (B1671876) would cause hyperbilirubinemia, while nelfinavir (B1663628) would not, consistent with clinical observations. nih.gov

Kinetic modeling is also used to quantify hepatic transport and metabolism. A simplified model of bilirubin pharmacokinetics, which includes a shared uptake mechanism (OATP transporters) for both unconjugated and conjugated bilirubin, can explain the linked elevations of both species in various liver diseases. dovepress.com This type of model, characterized by key rate constants for metabolic and transport steps, can simulate disease states like alcoholic cirrhosis and produce results that align well with clinical data. dovepress.com Furthermore, kinetic analysis of conjugated bilirubin during extracorporeal liver support treatments provides a more accurate measure of treatment efficacy by accounting for bilirubin generation, distribution, and elimination simultaneously. nih.gov

Computational chemistry methods, such as molecular mechanics and TD-DFT, are used to study the structure and properties of bilirubin itself. researchgate.netnih.govresearchgate.net These studies help to understand the molecule's conformation, intramolecular hydrogen bonding, and excited states, which are fundamental to its biological activity and its interaction with light and proteins. researchgate.netnih.gov

| Modeling Approach | Application | Key Findings/Capabilities |

| Mechanistic/PBPK Modeling | Predicting drug-induced hyperbilirubinemia. | Distinguishes between hepatotoxicity and transporter/enzyme inhibition; predicts drug-specific effects on bilirubin levels. nih.gov |

| Pharmacokinetic Modeling | Simulating hepatic transport and metabolism. | Explains the relationship between unconjugated and conjugated bilirubin levels in disease states by modeling shared transport pathways. dovepress.com |

| Kinetic Analysis | Quantifying efficacy of liver support therapies. | Provides an improved measure of treatment dose by considering generation, distribution, and elimination of conjugated bilirubin. nih.gov |

| Quantum Chemistry (e.g., TD-DFT) | Investigating molecular structure and properties. | Determines excited states, supports interpretation of photoisomerization, and analyzes conformational properties. researchgate.netnih.gov |

Exploration of Bilirubin Conjugate Dynamics in Specific Biological Compartments (e.g., non-hepatic tissues)

While the liver is the primary site of bilirubin conjugation, the dynamics of this compound extend to several other biological compartments. nih.govnih.gov

Intestine: The intestine is a major site of bilirubin conjugate metabolism. UGT1A1 is also present in the intestine, contributing to local conjugation. nih.gov Upon excretion into the duodenum via bile, conjugated bilirubin is not reabsorbed in the proximal intestine due to its water-solubility and large size. nih.gov In the distal ileum and colon, it is deconjugated and metabolized by bacteria into urobilinogen. nih.govmedscape.com A portion of this urobilinogen is reabsorbed, entering the enterohepatic circulation. medscape.com

Plasma: Under normal conditions, plasma levels of conjugated bilirubin are very low. medscape.com However, in cases of impaired hepatic excretion, such as cholestasis, conjugated bilirubin can reflux from the hepatocyte back into the bloodstream. nih.govmedscape.com This leads to conjugated hyperbilirubinemia. In the plasma, a fraction of this conjugated bilirubin can become covalently bound to albumin, forming what is known as delta-bilirubin or biliprotein. nih.gov

Kidney and Urine: Being water-soluble, conjugated bilirubin can be filtered by the kidneys and excreted in the urine, a pathway that is not available to unconjugated bilirubin. teachmephysiology.commedscape.com The presence of bilirubin in the urine is therefore a key indicator of conjugated hyperbilirubinemia and typically points towards hepatobiliary disease. medscape.comnih.gov